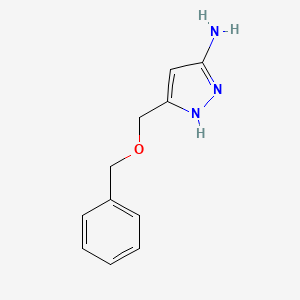

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

5-(phenylmethoxymethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-11-6-10(13-14-11)8-15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBUHJHRURIGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447667 | |

| Record name | 5-Benzyloxymethyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393590-62-0 | |

| Record name | 5-Benzyloxymethyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy Methyl 1h Pyrazol 3 Amine and Its Analogs

Precursor Synthesis and Functional Group Transformations

The assembly of the target pyrazole (B372694) compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. The initial phase of this sequence is dedicated to the synthesis of acyclic precursors that already contain the necessary carbon framework and functional groups poised for the final ring-closing step.

Synthesis of Benzyloxymethyl Precursors

The introduction of the benzyloxymethyl group (—CH₂OCH₂Ph) is a crucial step that is often accomplished early in the synthetic sequence. This group serves as a protected form of a hydroxymethyl group and can influence the physicochemical properties of the final molecule. A common and effective method for creating this benzyloxy ether linkage is the Williamson ether synthesis.

This reaction typically involves the deprotonation of a hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) halide (such as benzyl bromide or chloride). For instance, a commercially available starting material like ethyl 4-hydroxyacetoacetate can be used. The hydroxyl group is reacted with benzyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. This process yields ethyl 4-(benzyloxy)-3-oxobutanoate, effectively installing the required benzyloxymethyl moiety.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Ethyl 4-hydroxyacetoacetate | 1. Benzyl bromide (BnBr) 2. Potassium carbonate (K₂CO₃) 3. Acetone | Ethyl 4-(benzyloxy)-3-oxobutanoate | Williamson Ether Synthesis |

Preparation of Key Intermediates for Pyrazole Ring Formation

With the benzyloxymethyl group in place, the next stage involves converting the precursor into a molecule that is primed for cyclization into a pyrazole. These key intermediates are typically 1,3-biselectrophilic compounds, meaning they have two electrophilic centers separated by one carbon atom. For the synthesis of a 3-aminopyrazole (B16455), a β-ketonitrile is an ideal intermediate.

The β-ketoester, ethyl 4-(benzyloxy)-3-oxobutanoate, can be transformed into the corresponding β-ketonitrile, 4-(benzyloxy)-3-oxobutanenitrile (B1315939). A well-established method for this conversion is the Claisen condensation. This reaction involves the condensation of an ester (like ethyl benzyloxyacetate) with a nitrile (like acetonitrile) in the presence of a strong base, such as sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon of the ester, ultimately forming the β-ketonitrile after an acidic workup.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Ethyl benzyloxyacetate & Acetonitrile | 1. Sodium ethoxide (NaOEt) 2. Ethanol (B145695) (EtOH) 3. Acidic workup (e.g., aq. HCl) | 4-(Benzyloxy)-3-oxobutanenitrile | Claisen Condensation |

Direct Pyrazole Ring Construction Approaches

Once a suitable acyclic precursor is synthesized, the final and defining step is the construction of the pyrazole ring. This is typically achieved through cyclocondensation reactions where a binucleophilic reagent, most commonly hydrazine (B178648) or its derivatives, reacts with the 1,3-biselectrophilic precursor.

Cyclocondensation Reactions

Cyclocondensation is a powerful strategy for heterocycle synthesis that forms the ring and introduces the required heteroatoms in a single, efficient step. The choice of the acyclic precursor dictates the specific nature of the reaction and the substitution pattern of the resulting pyrazole.

The most versatile and widely used method for the synthesis of 3-aminopyrazoles is the condensation of β-ketonitriles with hydrazine. nih.govbeilstein-journals.org In this approach, the 4-(benzyloxy)-3-oxobutanenitrile synthesized previously serves as the 1,3-biselectrophilic component. The reaction with hydrazine hydrate (B1144303) typically proceeds smoothly in a solvent like ethanol, often under reflux conditions. nih.gov

The mechanism involves a two-step sequence. nih.govchim.it First, the more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. nih.govchim.it Subsequent tautomerization of the resulting imine yields the aromatic 5-((benzyloxy)methyl)-1H-pyrazol-3-amine. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 4-(Benzyloxy)-3-oxobutanenitrile | Hydrazine hydrate (N₂H₄·H₂O), Ethanol (EtOH), Reflux | This compound | Cyclocondensation |

An alternative strategy for constructing the 3-aminopyrazole ring involves the reaction of hydrazine with an α,β-unsaturated nitrile that contains a leaving group at the β-position. chim.it This method also relies on the binucleophilic nature of hydrazine and the biselectrophilic character of the unsaturated precursor.

The required precursor, for instance, 4-(benzyloxy)-3-ethoxybut-2-enenitrile, can be synthesized from the β-ketonitrile 4-(benzyloxy)-3-oxobutanenitrile by O-alkylation of its enolate form. When this α,β-unsaturated nitrile reacts with hydrazine, the reaction proceeds via a Michael-type addition. The hydrazine adds to the β-carbon of the double bond, leading to the formation of an enamine or a saturated intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon. The final step involves the elimination of the leaving group (in this case, an ethoxy group) from the β-position, which drives the aromatization of the ring to furnish the stable this compound. This route is particularly valuable as it provides an alternative pathway when the β-ketonitrile precursor is unstable or difficult to handle. chim.it

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings like pyrazoles. This approach involves the reaction of a three-atom component with a two-atom component to form the desired cyclic structure.

Diazo Compounds with Alkynes

The reaction of diazo compounds with alkynes is a classic and effective method for constructing the pyrazole ring. nih.gov This 1,3-dipolar cycloaddition involves the diazo compound acting as the 1,3-dipole, which reacts with the alkyne (the dipolarophile) to form the pyrazole core. researchgate.net The reaction can be initiated thermally or photochemically and often proceeds with high regioselectivity. nih.gov

The general mechanism involves the concerted or stepwise addition of the diazo compound across the triple bond of the alkyne. The regioselectivity of the reaction is influenced by both electronic and steric factors of the substituents on both the diazo compound and the alkyne. For instance, the reaction of an unsymmetrical alkyne with a diazo compound can potentially lead to two regioisomeric pyrazoles.

Visible-light-mediated [3+2] cycloaddition reactions have emerged as a more benign approach, allowing for the in situ generation of diazo species from N-tosylhydrazones. nih.gov This method expands the scope of the reaction and provides access to a variety of functionalized pyrazoles under mild conditions. nih.gov

Table 1: Examples of Pyrazole Synthesis via [3+2] Cycloaddition of Diazo Compounds and Alkynes This table is representative and does not list all possible reactions.

| Diazo Compound Precursor | Alkyne | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Tosylhydrazone | Terminal Alkyne | Base | 3,5-Disubstituted Pyrazole | organic-chemistry.org |

| Diazoacetonitrile | Nitroolefin (alkyne surrogate) | Transition-metal-free | Multisubstituted Cyanopyrazole | organic-chemistry.org |

| N-Tosylhydrazone | Bromovinyl Acetal (alkyne surrogate) | Regioselective | 3,5-Disubstituted Pyrazole | organic-chemistry.org |

Propargylamines with Dialkyl Azodicarboxylates

A phosphine-free [3+2] cycloaddition reaction between substituted propargylamines and dialkyl azodicarboxylates offers an efficient route to functionalized pyrazoles. organic-chemistry.org This method is advantageous as it proceeds at room temperature and avoids the use of potentially toxic phosphine (B1218219) reagents. organic-chemistry.org The reaction demonstrates high selectivity and provides good yields for a range of substrates. organic-chemistry.orgresearchgate.net

The proposed mechanism involves a nucleophilic attack of the propargylamine (B41283) on the dialkyl azodicarboxylate, followed by a series of intramolecular rearrangements and cyclization to form the pyrazole ring. organic-chemistry.org Toluene (B28343) has been identified as a particularly effective solvent for this transformation, while polar solvents tend to be less suitable. organic-chemistry.org The electronic nature of the substituents on the propargylamine can influence the reaction yield, with both electron-donating and electron-withdrawing groups being well-tolerated. organic-chemistry.org

Table 2: Scope of the Phosphine-Free [3+2] Cycloaddition of Propargylamines and Diethyl Azodicarboxylate (DEAD) Data compiled from Zhang et al., Synthesis, 2018. organic-chemistry.org

| Substituent on Propargylamine (Aromatic Ring) | Solvent | Yield (%) |

|---|---|---|

| 4-Methyl | Toluene | 80 |

| 4-Methoxy | Toluene | 75 |

| 4-Chloro | Toluene | 78 |

| 4-Bromo | Toluene | 76 |

| 4-Nitro | Toluene | 65 |

| 2-Chloro | Toluene | 53 |

Multi-component Reactions (MCRs) for Pyrazole Formation

Multi-component reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazoles, including those that lead to the formation of aminopyrazoles. beilstein-journals.orgtandfonline.com

One common MCR approach for the synthesis of 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. rsc.org This reaction can be catalyzed by various catalysts, including solid-phase vinyl alcohol, under solvent-free conditions. rsc.org The reaction proceeds through a series of condensation and cyclization steps to afford the desired pyrazole product. tandfonline.com

Another example is the three-component synthesis of 5-aminopyrazoles from β-oxodithioesters, primary or cyclic aliphatic amines, and aromatic hydrazines. beilstein-journals.org This reaction proceeds regioselectively and allows for the formation of 3,4-fused pyrazoles when cyclic β-oxodithioesters are used as starting materials. beilstein-journals.org

Table 3: Examples of Multi-component Reactions for Pyrazole Synthesis This table is representative and does not list all possible reactions.

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Hydrazine | Acid catalyst | Aminocyanopyrazole | tandfonline.com |

| β-Oxodithioester, Amine, Aromatic Hydrazine | Acetic acid (catalytic) | 5-Aminopyrazole | beilstein-journals.org |

| Aldehyde, Malononitrile, Phenylhydrazine | Solid-phase vinyl alcohol (SPVA), solvent-free | Aminopyrazole derivative | rsc.org |

Catalytic Approaches to Pyrazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Both palladium and copper catalysts have been successfully employed in the synthesis of pyrazoles.

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole synthesis, palladium catalysts can facilitate various cyclization reactions. For example, the palladium-catalyzed coupling of aryl halides with hydrazones, followed by intramolecular cyclization, provides a route to N-arylpyrazoles.

A notable application is the palladium-catalyzed amination of unprotected bromo-pyrazoles. acs.org This transformation is facilitated by the use of specialized phosphine ligands, such as tBuBrettPhos, and allows for the synthesis of a broad range of aminopyrazoles in good to excellent yields under mild reaction conditions. acs.org Furthermore, palladium-catalyzed three-component reactions of N-tosyl hydrazones, isonitriles, and amines have been developed for the synthesis of amidines, which can be precursors to pyrazole derivatives. rsc.org

Table 4: Examples of Palladium-Catalyzed Reactions in Pyrazole Synthesis This table is representative and does not list all possible reactions.

| Reaction Type | Key Reagents | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Amination | Bromo-pyrazole, Amine | Pd precatalyst with tBuBrettPhos | Aminopyrazole | acs.org |

| Amino Group Arylation | Aminopyrazole, Aryl Halide | Pd catalyst with XPhos | 5-N-Arylaminopyrazole | osi.lv |

| Four-component coupling | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | Palladium catalyst | Pyrazole derivative | organic-chemistry.org |

Copper-Catalyzed Condensation Reactions

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to palladium-catalyzed processes for the synthesis of nitrogen-containing heterocycles. An efficient copper-catalyzed condensation reaction for the synthesis of substituted pyrazoles has been developed that proceeds at room temperature and under acid-free conditions. organic-chemistry.org This method utilizes copper nitrate (B79036) as a catalyst and demonstrates broad substrate compatibility, tolerating a variety of functional groups on the starting materials. organic-chemistry.org

The reaction of butadiynes, sulfonylazides, and hydrazides in the presence of a copper catalyst provides a three-component route to 3-aminopyrazoles. acs.orgacs.org This reaction proceeds through a β-alkynyl-N-sulfonyl ketenimine intermediate. acs.orgacs.org Copper catalysts also promote the N-arylation of pyrazoles under mild conditions. capes.gov.br

Table 5: Examples of Copper-Catalyzed Reactions in Pyrazole Synthesis This table is representative and does not list all possible reactions.

| Reaction Type | Key Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Condensation | Phenylhydrazine, Pentane-2,4-dione | Cu(NO₃)₂·3H₂O | Substituted Pyrazole | organic-chemistry.org |

| Three-component reaction | Butadiyne, Sulfonylazide, Hydrazide | CuI | 3-Aminopyrazole | acs.orgacs.org |

| Relay Oxidation | Oxime acetate, Amine, Aldehyde | Copper catalyst | Substituted Pyrazole | rsc.org |

Iodine-Catalyzed Cascade Reactions

Molecular iodine has emerged as an efficient and mild catalyst for the synthesis of highly functionalized pyrazoles through cascade reactions. These reactions often involve multiple bond-forming events in a single operation, offering high atom and step economy.

A notable iodine-mediated three-component reaction allows for the efficient construction of multi-substituted 3-aminopyrazole derivatives. tandfonline.combohrium.comtandfonline.comfigshare.com This strategy employs readily available starting materials such as a 1,3-dicarbonyl compound, an isothiocyanate, and hydrazine hydrate. tandfonline.combohrium.com The reaction proceeds via an iodine-mediated cyclization in a solvent like ethanol. tandfonline.comtandfonline.comfigshare.com This method is particularly advantageous as it avoids the use of metal catalysts and provides a direct route to diverse aminopyrazole structures. tandfonline.combohrium.com For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor would be 4-(benzyloxy)-3-oxobutanenitrile. The iodine likely activates the substrates and facilitates the cyclization and subsequent aromatization steps.

Another iodine-catalyzed approach involves the reaction of enaminones, hydrazines, and a C1 source like dimethyl sulfoxide (B87167) (DMSO) to yield substituted pyrazoles. While this has been demonstrated for 1,4-disubstituted pyrazoles, modifications could potentially be adapted for 3-aminopyrazole synthesis. Furthermore, iodine catalysis is crucial in the three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines, which uses aminopyrazoles as starting materials, highlighting iodine's role in both cyclization and subsequent C-H functionalization steps. rsc.org

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification, saving time, and minimizing solvent waste. Several one-pot methods are applicable for the preparation of 3-aminopyrazoles.

The most common one-pot approach involves the condensation of a β-ketonitrile with hydrazine. chim.it To synthesize the target compound, 4-(benzyloxy)-3-oxobutanenitrile would be reacted directly with hydrazine hydrate. This reaction first forms a hydrazone intermediate via nucleophilic attack on the carbonyl group, followed by an intramolecular cyclization through the addition of the second hydrazine nitrogen to the nitrile carbon, yielding the 3-aminopyrazole ring. chim.it

Three-component reactions are a cornerstone of one-pot pyrazole synthesis. A practical method involves reacting methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines to produce pyrazolo[3,4-d]pyrimidin-4-ones. nih.govrsc.org While this builds upon a pre-existing pyrazole, similar multicomponent strategies can be envisioned to construct the primary pyrazole ring itself. For instance, a one-pot reaction of aldehydes, malononitrile, and hydrazine can yield 5-aminopyrazoles. nih.gov By selecting appropriate starting materials, this can be adapted for 3-aminopyrazole synthesis. A one-pot, two-component synthesis of 3,5-disubstituted pyrazoles has also been reported by reacting aryl aldehyde hydrazones with substituted acetophenones in the presence of iodine and DMSO, showcasing the synergy between catalytic and one-pot approaches. acs.org

| Strategy | Starting Materials | Key Features | Reference(s) |

| Iodine-Mediated 3-Component Reaction | 1,3-Dicarbonyl compound, Isothiocyanate, Hydrazine | Metal-free, efficient cyclization | tandfonline.combohrium.com |

| Condensation | β-Ketonitrile, Hydrazine | Direct formation of 3-aminopyrazole core | chim.it |

| Multi-component Reaction | Aldehyde, Malononitrile, Hydrazine | Forms 5-aminopyrazoles, adaptable | nih.gov |

| Two-Component Reaction | Aryl hydrazone, Acetophenone | Iodine/DMSO catalysis | acs.org |

Post-Cyclization Functionalization for this compound Synthesis

Post-cyclization functionalization involves modifying a pre-formed pyrazole ring to introduce or alter substituents. This is a powerful strategy for creating analogs or introducing specific functionalities that are difficult to incorporate during the initial cyclization. For synthesizing derivatives of this compound, functionalization can occur at the nitrogen atoms of the pyrazole ring, the exocyclic amino group, or the C4 position.

The 3-aminopyrazole scaffold possesses three nucleophilic nitrogen sites: the exocyclic amino group (-NH2), the pyrrole-like N1, and the pyridine-like N2. mdpi.com The exocyclic amino group is generally the most nucleophilic, followed by the N1 nitrogen. mdpi.com This differential reactivity allows for selective functionalization. For example, N-arylation reactions, such as the Buchwald-Hartwig and Ullmann couplings, can be used to introduce aryl groups. Copper-catalyzed Ullmann couplings have been shown to selectively arylate the N1 position of 3-aminopyrazoles with high regioselectivity. chim.it

The exocyclic amino group can also be a target for functionalization. It can readily participate in reactions with various electrophiles. For instance, condensation with 1,3-dielectrophiles (like β-diketones) can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, where both the exocyclic amine and the N1 atom participate in the cyclization. mdpi.com This reactivity highlights the potential to build more complex molecules from the basic 3-aminopyrazole core.

Functionalization at the C4 position is also possible, particularly if this position is activated with a suitable group. The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles carrying a nitrile or amide group at C4 demonstrates how substituents can direct post-cyclization reactions. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. This includes the use of alternative energy sources, minimizing solvent use, and improving reaction efficiency.

Performing reactions under solvent-free conditions is a key green chemistry approach, as it reduces volatile organic compound (VOC) emissions and simplifies product work-up. The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazines can be effectively carried out under solvent-free conditions using p-toluenesulfonic acid as a catalyst. bohrium.com This method often leads to excellent yields and avoids the issues associated with solvent use. bohrium.com Similarly, some three-component syntheses of 1,4,5-substituted pyrazoles can be performed without a solvent, demonstrating the broad applicability of this approach. nih.gov

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. The synthesis of 3-aminopyrazoles is well-suited to this technique.

Bagley et al. developed a regiocontrolled synthesis of 3-aminopyrazoles via the microwave-assisted condensation of 3-methoxyacrylonitrile (B2492134) with substituted hydrazines. chim.it By using sodium ethoxide in ethanol under microwave heating at 100°C, the 3-aminopyrazole isomer was obtained exclusively in high yield within minutes. chim.it Another study utilized microwave irradiation (150°C for 2 hours) for the reaction between 4-methoxyphenylhydrazine hydrochloride and 3-methoxyacrylonitrile to form a 3-aminopyrazole intermediate. dergipark.org.tr Multi-component reactions can also benefit from microwave assistance; for example, a one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates was developed under controlled microwave irradiation, highlighting advantages such as short reaction times and pot-economy. nih.govrsc.org

| Method | Reactants | Conditions | Time | Yield | Reference(s) |

| Microwave | 3-Methoxyacrylonitrile, Phenylhydrazine | EtONa, EtOH, MW | 6 min | 85% | chim.it |

| Microwave | 4-Methoxyphenylhydrazine HCl, 3-Methoxyacrylonitrile | NaOEt, EtOH, MW, 150°C | 2 h | N/A | dergipark.org.tr |

| Microwave | Acetyl pyrazole, DMF-DMA | Toluene, MW, 150°C | 5 min | N/A | nih.gov |

| Solvent-Free | β-Ketonitriles, Hydrazines | p-TsOH (catalyst) | N/A | Excellent | bohrium.com |

Ultrasound irradiation is another alternative energy source that can enhance reaction rates and yields through acoustic cavitation. Sonochemistry has been applied to the synthesis of various heterocyclic compounds, including pyrazole derivatives.

Ultrasound has been used to facilitate the one-pot, three-component synthesis of complex molecules derived from 5-aminopyrazoles. researchgate.net For example, the reaction of 5-aminopyrazoles, aromatic aldehydes, and cyclic 1,3-diketones can be promoted by ultrasound. nih.gov This technique can also play a crucial role in achieving regio- and chemoselectivity in multi-component reactions. nih.gov A metal-free strategy for synthesizing 1,5-disubstituted pyrazoles from β-enaminones and aromatic hydrazines at room temperature was developed using ultrasound irradiation in conjunction with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the medium. bgu.ac.il While specific examples for the synthesis of this compound via sonochemistry are not prevalent, these reports demonstrate the potential of ultrasound as a green tool for constructing the 3-aminopyrazole scaffold efficiently. nih.govbgu.ac.ilnih.gov

Chemical Reactivity and Transformation Studies of 5 Benzyloxy Methyl 1h Pyrazol 3 Amine

Reactivity of the 1H-Pyrazole Moiety

The pyrazole (B372694) ring is an electron-rich five-membered heterocycle with aromatic character. The presence of an electron-donating amino group at the C3 position and a benzyloxymethyl group at C5 significantly influences the ring's reactivity, particularly towards electrophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. rrbdavc.orgpharmaguideline.comnih.gov This regioselectivity is a well-established principle in pyrazole chemistry, arising from the relative stability of the Wheland-type intermediates formed during the reaction. Attack at C4 allows the positive charge to be distributed across the ring without placing it on the already electron-deficient, pyridine-like N2 nitrogen, which would result in a highly unstable azomethine cation. rrbdavc.org

In the case of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, the directing effects of the substituents reinforce this inherent reactivity. The 3-amino group is a powerful activating group that strongly directs electrophiles to its para position, which is C4. The 5-(benzyloxy)methyl group is also generally considered to be ortho-, para-directing. The confluence of these electronic effects makes the C4 position exceptionally electron-rich and thus the primary site for electrophilic substitution.

Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and sulfonation, as shown in the table below based on analogous systems. researchgate.net

| Reaction | Reagent(s) | Typical Product at C4 | Conditions |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo derivative | Inert solvent (e.g., CCl₄, CH₂Cl₂) |

| Chlorination | N-Chlorosuccinimide (NCS) / SO₂Cl₂ | 4-Chloro derivative | Inert solvent |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro derivative | Carefully controlled temperature |

Nucleophilic Attack and Transformations

Nucleophilic attack on the carbon atoms of an unsubstituted, electron-rich pyrazole ring is generally disfavored. The C3 and C5 positions are inherently more electrophilic than C4 due to their proximity to the electronegative nitrogen atoms. nih.govnih.govresearchgate.net However, for a nucleophile to attack the ring directly, the presence of strong electron-withdrawing groups or a good leaving group is typically required.

Given that this compound possesses two electron-donating groups (amino and benzyloxymethyl), the pyrazole ring is highly electron-rich and thus deactivated towards nucleophilic attack. Reactions of this type are not expected to occur under standard conditions. In contrast, pyrazoles substituted with powerful electron-withdrawing groups (e.g., nitro, cyano) or halogens can undergo nucleophilic aromatic substitution.

Under forcing conditions with exceptionally strong bases, deprotonation at C3 followed by ring-opening has been observed in some pyrazole systems, but this represents a transformation of the ring rather than a direct substitution. pharmaguideline.com

Protonation and Acid-Base Behavior

The this compound molecule contains three nitrogen atoms that can potentially act as basic centers: the pyrrole-like N1, the pyridine-like N2, and the exocyclic 3-amino group. Theoretical and experimental studies on analogous 3-aminopyrazoles have shown conclusively that the pyridine-like N2 atom is the most basic site. nih.gov Protonation occurs preferentially at this position to form a resonance-stabilized pyrazolium (B1228807) cation. nih.gov

| Nitrogen Atom | Description | Relative Basicity | Reason |

|---|---|---|---|

| N2 | Pyridine-like | Most Basic | Lone pair is in an sp² orbital, external to the aromatic system, and readily available for protonation. nih.gov |

| 3-NH₂ | Exocyclic Amino | Intermediate | Lone pair has some delocalization into the ring, reducing its basicity. nih.gov |

| N1 | Pyrrole-like | Least Basic | Lone pair is part of the 6π aromatic system and is not available for protonation. nih.gov |

Reactions at the 3-Amino Group

The primary amino group at the C3 position is a key site of nucleophilic reactivity, readily participating in reactions with a variety of electrophiles.

Acylation Reactions

The acylation of 3-aminopyrazoles is complex, as reactions can potentially occur at the exocyclic amino group as well as the N1 and N2 ring nitrogens. The regiochemical outcome is highly dependent on the nature of the acylating agent and the reaction conditions. reactionbiology.com

While the exocyclic amino group is nucleophilic, studies on structurally related 4-phenyl-5-methyl-1H-pyrazol-3-amines have shown that acylation can be directed to the ring nitrogens. reactionbiology.com For instance, reaction with acetic anhydride (B1165640) can lead to a mixture of N1-acetyl and N2-acetyl regioisomers as the major products, leaving the 3-amino group unreacted. This selectivity is attributed to the electronic and steric environment of the different nucleophilic centers. In contrast, using other reagents like pyridine-2-carbonyl chloride under different conditions can favor acylation at the exocyclic amine.

| Acylating Agent | Typical Reaction Site(s) | Example Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | N1 and N2 of the pyrazole ring | Neat or in a suitable solvent | reactionbiology.com |

| Acyl Chlorides (e.g., Benzoyl Chloride) | Exocyclic 3-amino group or ring nitrogens | Pyridine, THF, room temperature | reactionbiology.com |

| Trifluoroacetic Anhydride | Exocyclic 3-amino group | Pyridine, THF, room temperature | reactionbiology.com |

Alkylation Reactions

Alkylation of N-unsubstituted 3-aminopyrazoles presents a significant regioselectivity challenge. The reaction can occur at the N1 or N2 atoms of the pyrazole ring, or at the exocyclic 3-amino group. Typically, alkylation of the pyrazole ring is the dominant pathway. pharmaguideline.comreactionbiology.com

The N1 position is often favored due to kinetic or thermodynamic factors, especially after deprotonation of the N1-H with a base. Reaction of a related 3-aminopyrazole (B16455) with methyl iodide in the presence of cesium carbonate resulted in a mixture of N1-methyl and N2-methyl products, demonstrating the competition between the two ring nitrogen sites. reactionbiology.com Direct alkylation of the exocyclic amino group is less common and usually requires prior protection of the ring nitrogens or specific reaction conditions.

Modern synthetic methods have been developed to achieve higher regioselectivity. For example, catalyst-free Michael additions to activated alkenes have been shown to provide excellent selectivity for N1-alkylation on various pyrazole substrates. acs.org

| Alkylating Agent | Base | Typical Outcome | Comments |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Cesium Carbonate (Cs₂CO₃) | Mixture of N1- and N2-methylated products | Demonstrates the competitive nature of ring alkylation. reactionbiology.com |

| Alkyl Halides (R-X) | NaH, K₂CO₃ | Predominantly N1-alkylation | Deprotonation of N1-H forms a nucleophilic pyrazolate anion. nih.gov |

| Activated Alkenes (Michael Acceptors) | None (catalyst-free) | Highly selective N1-alkylation | Represents a modern approach to achieving high regiocontrol. acs.org |

Condensation Reactions with Carbonyl Compounds

The 3-amino group of this compound, being a potent bis-nucleophile in conjunction with the adjacent endocyclic N2 nitrogen, is highly reactive towards carbonyl compounds, particularly 1,3-dielectrophiles. This reactivity is extensively exploited for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. researchgate.net These fused systems are of significant interest in medicinal chemistry.

The classical and most prevalent reaction involves the cyclocondensation with β-dicarbonyl compounds or their synthetic equivalents (e.g., β-enaminones, β-haloenones). researchgate.netrsc.org The reaction mechanism commences with the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization via the N2 atom of the pyrazole ring, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) core. rsc.org

Modern synthetic methodologies have introduced significant improvements to this transformation. Microwave-assisted synthesis, for instance, dramatically reduces reaction times from hours to mere minutes and often provides the products in high yields and purity without the need for catalysts or solvents. rsc.orglibretexts.org Furthermore, multicomponent strategies have been developed, allowing for the one-pot synthesis of complex pyrazolo[1,5-a]pyrimidines. A notable example is the rhodium(III)-catalyzed three-component reaction of a 3-aminopyrazole, an aldehyde, and a sulfoxonium ylide under microwave heating, which demonstrates broad substrate scope and functional group tolerance. rsc.orgresearchgate.net

| Method | Reactants | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 3-Aminopyrazole, Isoflavone (β-dicarbonyl equivalent) | Reflux in solvent | Good | organic-chemistry.org |

| Microwave Irradiation | 3-Aminopyrazole, β-Enaminone | 180°C, 2 min, solvent-free | 88-97% | libretexts.org |

| Three-Component (MW) | 3-Aminopyrazole, Aldehyde, Sulfoxonium ylide | Rh(III) catalyst, microwave heating | Good | researchgate.net |

Nitrosation Reactions

The reaction of the 3-amino group with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or tert-butyl nitrite (TBN), leads to the formation of a pyrazolediazonium salt. mdma.ch This process, known as diazotization, is a cornerstone transformation for amino-heterocycles, converting the amino group into a versatile diazonium moiety (-N₂⁺), which is an excellent leaving group. organic-chemistry.org

The resulting pyrazolediazonium species are typically unstable and are generated at low temperatures (0–5 °C) for immediate use in subsequent reactions. mdma.ch The instability arises from the propensity of the diazonium group to be released as dinitrogen gas (N₂). mdma.ch These highly reactive intermediates are pivotal for introducing a wide array of functionalities onto the pyrazole ring through Sandmeyer-type reactions (introducing halides, cyano groups, etc.) or coupling reactions to form azo compounds. The use of TBN is often preferred in modern synthesis as it is considered a milder and more stable diazotizing reagent, allowing for reactions to be conducted at temperatures ranging from room temperature to 80 °C in some cases. mdma.ch

Reactions at the Benzyloxymethyl Moiety

The benzyloxymethyl group at the C5 position provides a handle for further synthetic modifications, primarily involving the benzyl (B1604629) ether linkage or the adjacent methylene (B1212753) group.

The benzyl group is a common protecting group for alcohols due to its stability under a wide range of conditions and its susceptibility to specific cleavage methods. The removal of the benzyl group from the benzyloxymethyl moiety, a process known as debenzylation, unmasks the primary alcohol (5-(hydroxymethyl)-1H-pyrazol-3-amine).

Common methods for benzyl ether cleavage include:

Catalytic Hydrogenolysis : This is a classical and highly efficient method involving the reaction with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction proceeds under mild, neutral conditions and results in the formation of the deprotected alcohol and toluene (B28343) as a byproduct. mdpi.com

Oxidative Cleavage : Certain oxidizing agents can selectively cleave benzyl ethers. A modern approach involves visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. organic-chemistry.org This method offers high functional group tolerance, leaving sensitive groups like azides and alkynes intact. organic-chemistry.org

Base-Promoted Cleavage : A procedure using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen has been shown to be effective for the N-debenzylation of various heterocycles and may be applicable to O-debenzylation. youtube.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; high efficiency. | organic-chemistry.org |

| Photocatalytic Oxidation | DDQ, visible light | High functional group tolerance (alkenes, alkynes). | organic-chemistry.org |

The methylene group within the benzyloxymethyl substituent is benzylic and thus susceptible to oxidation. Various transition-metal catalyzed systems can achieve the oxidation of benzylic methylenes to the corresponding ketones. rsc.orgorganic-chemistry.org For the benzyloxymethyl group, this would correspond to the formation of a 5-(benzoyl)-1H-pyrazol-3-amine derivative, assuming cleavage of the ether linkage accompanies the oxidation. Reagents such as chromium trioxide (CrO₃) with periodic acid or ruthenium complexes with tert-butyl hydroperoxide are effective for such transformations. organic-chemistry.org These reactions typically proceed via a radical mechanism involving hydrogen atom abstraction from the benzylic position. rsc.org

Reduction of the benzyloxymethyl moiety is most commonly achieved via the reductive cleavage of the C-O bond, as described in the hydrogenolysis section (3.3.1). This process effectively reduces the benzylic carbon by replacing its bond to oxygen with a bond to hydrogen, yielding 5-methyl-1H-pyrazol-3-amine and toluene. acs.org This transformation is a reduction in the sense that the benzylic carbon's oxidation state is lowered as it loses a bond to oxygen. acs.org

Cross-Coupling Reactions

While this compound itself is not a typical substrate for cross-coupling, it serves as a precursor to pyrazoles suitable for such reactions. Following diazotization (Section 3.2.4) and subsequent Sandmeyer reaction to install a halide (e.g., bromine or iodine) at the C3 position, the resulting 3-halo-5-((benzyloxy)methyl)-1H-pyrazole becomes an excellent substrate for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. chemrxiv.org A 3-halo-pyrazole derived from the title compound could be coupled with a wide range of primary or secondary amines to introduce diverse substituents at the C3 position, generating a library of 3-amino-pyrazole derivatives. mdpi.com

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. A 3-halo-pyrazole substrate can be coupled with various alkynes to synthesize 3-alkynyl-pyrazoles, which are valuable intermediates for constructing more complex molecular architectures. acs.org

| Reaction | Substrates | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 3-Halo-pyrazole + Amine (R₂NH) | Pd catalyst (e.g., Pd(dba)₂), Phosphine ligand | Pyrazole-NR₂ | mdpi.comchemrxiv.org |

| Sonogashira Coupling | 3-Halo-pyrazole + Alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst | Pyrazole-C≡C-R |

Cycloaddition Reactions Involving this compound

The pyrazole ring is generally aromatic and thus not highly reactive in cycloaddition reactions. However, under specific conditions, it can participate as a diene component in [4+2] Diels-Alder reactions. This reactivity typically requires the pyrazole to exist in its non-aromatic 4H-pyrazole tautomeric form. rsc.orgorganic-chemistry.org

The Diels-Alder reaction of 4H-pyrazoles often necessitates acid catalysis to proceed, even with highly reactive dienophiles. organic-chemistry.org The reaction involves the [4+2] cycloaddition across the C3 and C5 positions of the pyrazole ring. The subsequent adduct can then undergo further transformations, such as a retro-Diels-Alder reaction, to yield different heterocyclic systems. The presence of electron-withdrawing groups on the pyrazole ring can enhance its reactivity as a diene in inverse-electron-demand Diels-Alder reactions. rsc.orgorganic-chemistry.org While the specific participation of this compound in such reactions is not widely documented, its potential for this type of transformation can be inferred from studies on similarly substituted pyrazoles.

Derivatization Strategies for 5 Benzyloxy Methyl 1h Pyrazol 3 Amine

N-Alkylation and N-Arylation of the Pyrazole (B372694) Ring

The pyrazole ring of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine contains two nitrogen atoms, both of which are potential sites for alkylation or arylation. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions employed.

N-Alkylation is commonly achieved by reacting the pyrazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the ratio of N1 to N2 isomers. Stronger bases and polar aprotic solvents typically favor the formation of the N1-alkylated product. For unsymmetrical pyrazoles, a mixture of two possible regioisomers is often obtained, with the major product being controlled by sterics. semanticscholar.org For instance, the reaction with trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst provides a method for N-alkylation under acidic conditions. semanticscholar.org

| Reagent | Conditions | Product | Reference |

| Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | 1-Alkyl-5-((benzyloxy)methyl)-1H-pyrazol-3-amine and 2-Alkyl-5-((benzyloxy)methyl)-2H-pyrazol-3-amine | mdpi.com |

| Trichloroacetimidates | Brønsted acid catalyst | N-Alkyl pyrazole | semanticscholar.org |

N-Arylation of aminopyrazoles can be effectively carried out using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the pyrazole nitrogen. The use of specific ligands, such as XPhos, can promote efficient C-N bond formation. osi.lv The reaction conditions can be tailored to achieve mono-arylation of the pyrazole ring.

| Reagent | Catalyst/Ligand | Conditions | Product | Reference |

| Aryl Halide (Ar-X) | Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos) | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., Toluene (B28343), Dioxane) | 1-Aryl-5-((benzyloxy)methyl)-1H-pyrazol-3-amine | osi.lvmit.edu |

Functionalization at the Amino Group

The 3-amino group of this compound is a primary amine and thus serves as a key site for a variety of chemical modifications, including the formation of amides, ureas, imines, and Schiff bases.

Formation of Amides and Ureas

Amide bond formation can be readily achieved by reacting the amino group with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. For instance, pyrazole carboxylic acid amides have been synthesized from the corresponding carbonyl chlorides. nih.gov This reaction provides a straightforward method to introduce a wide array of substituents. beilstein-journals.org

| Reagent | Conditions | Product Type | Reference |

| Acyl Chloride (RCOCl) | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., DCM, THF) | N-(5-((benzyloxy)methyl)-1H-pyrazol-3-yl)amide | researchgate.net |

| Carboxylic Acid (RCOOH) | Coupling agent (e.g., HATU, EDC), Base, Solvent | N-(5-((benzyloxy)methyl)-1H-pyrazol-3-yl)amide | rsc.org |

Urea derivatives are typically synthesized by the reaction of the amino group with isocyanates. This addition reaction is generally high-yielding and proceeds under mild conditions. This approach allows for the introduction of a diverse range of alkyl and aryl substituents, leading to the formation of N,N'-disubstituted ureas. nih.gov

| Reagent | Conditions | Product Type | Reference |

| Isocyanate (R-NCO) | Solvent (e.g., THF, Acetonitrile) | 1-(5-((benzyloxy)methyl)-1H-pyrazol-3-yl)-3-substituted urea | google.com |

Synthesis of Imines and Schiff Bases

The primary amino group can undergo condensation with aldehydes and ketones to form imines or Schiff bases . This reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. rdd.edu.iqthieme-connect.de The formation of an imine introduces a C=N double bond, which can serve as a handle for further chemical transformations. A three-component coupling reaction involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides can proceed via an in-situ formed imine intermediate. nih.gov

| Reagent | Conditions | Product Type | Reference |

| Aldehyde (RCHO) | Acid catalyst (e.g., Acetic Acid), Dehydrating agent or azeotropic removal of water | N-((5-((benzyloxy)methyl)-1H-pyrazol-3-yl)imine | rdd.edu.iqredalyc.org |

| Ketone (R2C=O) | Acid catalyst, Dehydrating agent | N-((5-((benzyloxy)methyl)-1H-pyrazol-3-yl)imine | thieme-connect.de |

Modification of the Benzyloxymethyl Side Chain

The benzyloxymethyl group at the 5-position offers additional opportunities for derivatization, either by modifying the benzyl (B1604629) group itself or by cleaving the benzyl ether to reveal a primary alcohol for further functionalization.

Introduction of Additional Functional Groups

The benzylic C-H bonds of the side chain exhibit enhanced reactivity. For example, the benzylic methylene (B1212753) group can be oxidized to a carbonyl group using reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org Furthermore, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups such as nitro or halo substituents, provided the rest of the molecule is stable to the reaction conditions.

A significant modification of the benzyloxymethyl side chain is the cleavage of the benzyl ether to unmask the hydroxymethyl group. This deprotection is commonly achieved through catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source. nacatsoc.org This reaction is generally efficient but may be incompatible with other reducible functional groups in the molecule. Alternative methods for benzyl ether cleavage include the use of strong acids or oxidative cleavage. rsc.org Selective debenzylation in the presence of other sensitive groups like aromatic chlorides can be achieved by careful selection of the catalyst and reaction conditions. nacatsoc.org

| Reaction | Reagents | Product | Reference |

| Oxidation of Benzylic Methylene | CrO3-3,5-dimethylpyrazole | 5-(benzoyl)-1H-pyrazol-3-amine derivative | wikipedia.org |

| Debenzylation (Hydrogenolysis) | H2, Pd/C | 5-(hydroxymethyl)-1H-pyrazol-3-amine | nacatsoc.orgresearchgate.net |

| Oxidative Debenzylation | NaBrO3, Na2S2O4 | 5-(hydroxymethyl)-1H-pyrazol-3-amine | rsc.org |

| Selective Debenzylation | MgI2 (solvent-free) | 5-(hydroxymethyl)-1H-pyrazol-3-amine | rsc.org |

Linker Chemistry for Conjugation

The functional groups on the this compound scaffold can be utilized for the attachment of linkers, enabling its conjugation to other molecules such as peptides, proteins, or polymers. The revealed hydroxymethyl group after debenzylation is a particularly useful handle for linker attachment. It can be converted to a variety of functional groups suitable for bioconjugation, such as esters, ethers, or carbamates. For example, the alcohol can be reacted with a linker containing a carboxylic acid to form an ester linkage. Alternatively, the hydroxyl group can be converted to a leaving group (e.g., a tosylate) and then displaced by a nucleophilic linker.

The choice of linker and conjugation chemistry is crucial for the properties and application of the final conjugate. unimi.it Various linker strategies have been developed for drug conjugates, often involving cleavable or non-cleavable spacers to connect the drug molecule to a carrier. unimi.itnih.gov The pyrazole scaffold itself can be part of a larger conjugated system, as seen in pyrazole-linked chalcone (B49325) conjugates. wikipedia.org

Synthesis of Fused Heterocyclic Systems from this compound

The construction of fused heterocyclic systems from this compound leverages the reactivity of the 3-amino group and the adjacent endocyclic nitrogen atom. These reactions typically involve cyclocondensation with bifunctional electrophiles, leading to the formation of a new fused ring.

The synthesis of the imidazo[1,2-b]pyrazole core, a common isomer of imidazo[1,2-c]pyrazole, can be effectively achieved through the condensation of 3-aminopyrazoles with α-haloketones or their synthetic equivalents. A plausible and efficient route for the synthesis of 6-((benzyloxy)methyl)imidazo[1,2-b]pyrazole derivatives involves the reaction of this compound with various α-haloketones.

The general reaction mechanism commences with the nucleophilic attack of the exocyclic amino group of the pyrazole on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-b]pyrazole ring system.

A variety of substituents can be introduced at the 2- and 3-positions of the imidazo[1,2-b]pyrazole ring by selecting the appropriate α-haloketone. For instance, the use of 2-bromo-1-phenylethan-1-one would yield a 2-phenyl substituted derivative, while employing ethyl 2-bromo-3-oxobutanoate would result in a derivative with an ethoxycarbonylmethyl group at the 2-position.

| Starting Material | Reagent (α-Haloketone) | Resulting Derivative |

|---|---|---|

| This compound | 2-Bromo-1-phenylethan-1-one | 6-((Benzyloxy)methyl)-2-phenylimidazo[1,2-b]pyrazole |

| This compound | 1-Bromopropan-2-one | 6-((Benzyloxy)methyl)-2-methylimidazo[1,2-b]pyrazole |

| This compound | Ethyl 2-bromoacetate | 2-(6-((Benzyloxy)methyl)imidazo[1,2-b]pyrazol-2-yl)acetic acid |

The synthesis of imidazo[4,5-c]pyrazole (B1259334) derivatives from this compound can be approached through several synthetic strategies. One common method involves a two-step process starting with the formylation of the amino group, followed by cyclization.

Initially, the 3-amino group of the pyrazole is formylated using reagents such as formic acid or ethyl formate. The resulting N-(5-((benzyloxy)methyl)-1H-pyrazol-3-yl)formamide then undergoes a cyclodehydration reaction, often promoted by heat or a dehydrating agent like phosphorus oxychloride, to yield the 6-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyrazole.

Another versatile method is the reaction with orthoesters. For example, treatment of this compound with triethyl orthoformate can directly provide the imidazo[4,5-c]pyrazole core. The use of other orthoesters, such as triethyl orthoacetate, would introduce a methyl group at the 4-position of the fused imidazole (B134444) ring.

| Starting Material | Reagent | Resulting Derivative |

|---|---|---|

| This compound | Triethyl orthoformate | 6-((Benzyloxy)methyl)-1H-imidazo[4,5-c]pyrazole |

| This compound | Triethyl orthoacetate | 6-((Benzyloxy)methyl)-4-methyl-1H-imidazo[4,5-c]pyrazole |

| This compound | Formic acid, then POCl₃ | 6-((Benzyloxy)methyl)-1H-imidazo[4,5-c]pyrazole |

The synthesis of pyrazolo[5,1-c] nih.govsemanticscholar.orgresearchgate.nettriazines, a class of pyrazolyl-1,2,4-triazines, from this compound can be achieved through the diazotization of the amino group followed by a coupling and cyclization sequence. nih.gov

The synthetic route begins with the diazotization of the 3-amino group of the pyrazole using sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures to form an in situ diazonium salt. nih.govresearchgate.net This highly reactive intermediate is then coupled with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). mdpi.com The resulting hydrazono intermediate undergoes spontaneous or acid/base-catalyzed cyclization to afford the pyrazolo[5,1-c] nih.govsemanticscholar.orgresearchgate.nettriazine ring system.

The nature of the substituent at the 4-position of the triazine ring is determined by the choice of the active methylene compound. For example, using malononitrile will result in a 4-amino-3-cyano derivative, while ethyl cyanoacetate will yield a 4-oxo derivative.

| Starting Material | Reagents | Resulting Derivative |

|---|

Mechanistic Investigations of Reactions Involving 5 Benzyloxy Methyl 1h Pyrazol 3 Amine

Reaction Pathway Elucidation

The formation of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and β-dicarbonyl compounds is a well-established synthetic strategy. In the case of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, its reaction with diethyl malonate serves as a prime example of this cyclocondensation. The elucidation of the reaction pathway reveals a multi-step process.

The generally accepted mechanism for this transformation involves the initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine (B1678525) ring.

For the reaction of this compound with diethyl malonate, the proposed pathway is as follows:

Initial Nucleophilic Attack: The reaction commences with the nucleophilic 3-amino group of this compound attacking one of the electrophilic carbonyl carbons of diethyl malonate. This initial step leads to the formation of an acyclic intermediate.

Intramolecular Cyclization: The pyrazole ring nitrogen (N1) of the intermediate then acts as a nucleophile, attacking the second carbonyl carbon of the malonate moiety. This step results in the formation of a bicyclic intermediate.

Dehydration: The final step involves the elimination of two molecules of ethanol (B145695) (in the case of diethyl malonate) to yield the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. This dehydration step is often the driving force for the reaction, leading to a stable, conjugated product.

While this general pathway is widely accepted for the synthesis of pyrazolo[1,5-a]pyrimidines, detailed studies on the isolation and characterization of intermediates for the specific reaction involving this compound are not extensively documented in the reviewed literature. However, the synthesis of 2-((benzyloxy)methyl)pyrazolo[1,5-a]pyrimidine-5,7-diol from this aminopyrazole and diethyl malonate has been reported as a key step in the preparation of selective PI3Kδ inhibitors.

Transition State Analysis

For the formation of the pyrazolo[1,5-a]pyrimidine core, the transition state for the cyclization would involve a geometrically constrained arrangement where the pyrazole ring nitrogen approaches the carbonyl carbon. The stability of this transition state is a key determinant of the reaction rate. Electron-donating or withdrawing groups on the pyrazole ring can influence the nucleophilicity of the ring nitrogen and thus affect the energy of the transition state.

Table 1: Postulated Energetic Profile for the Cyclocondensation Reaction

| Reaction Step | Relative Energy | Description |

| Reactants | 0 kcal/mol | Starting materials: this compound and diethyl malonate. |

| Transition State 1 | High | Energy barrier for the initial nucleophilic attack of the amino group. |

| Acyclic Intermediate | Low | Formation of a relatively stable intermediate after the first bond formation. |

| Transition State 2 | Highest | The rate-determining transition state for the intramolecular cyclization. |

| Bicyclic Intermediate | Moderate | Intermediate formed after the ring closure. |

| Transition State 3 | High | Energy barrier for the dehydration step. |

| Products | Lowest | Thermodynamically stable 2-((benzyloxy)methyl)pyrazolo[1,5-a]pyrimidine-5,7-diol. |

This table represents a generalized energetic profile based on analogous reactions and is intended for illustrative purposes, as specific computational data for the title compound was not found in the reviewed literature.

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. Such studies are essential for a complete mechanistic understanding and for optimizing reaction conditions. While specific kinetic data for the reaction of this compound with diethyl malonate is scarce in the public domain, general principles from related reactions can be inferred.

The rate of the cyclocondensation reaction is expected to be dependent on the concentration of both the aminopyrazole and the β-dicarbonyl compound. The reaction is often catalyzed by either acid or base.

Base Catalysis: A base can deprotonate the amino group or the pyrazole ring nitrogen, increasing their nucleophilicity and accelerating the initial attack on the carbonyl group.

Acid Catalysis: An acid can protonate the carbonyl oxygen of the dicarbonyl compound, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The reaction temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates, although they may also promote the formation of side products. Solvent polarity can also influence the reaction kinetics by stabilizing or destabilizing the intermediates and transition states.

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Concentration | Increases with higher concentrations of reactants | Higher probability of molecular collisions. |

| Temperature | Generally increases with temperature | Provides sufficient energy to overcome the activation barrier. |

| Catalyst (Acid/Base) | Significantly increases the rate | Lowers the activation energy of the reaction. |

| Solvent Polarity | Dependent on the specific mechanism | Can stabilize charged intermediates or transition states. |

This table provides a qualitative overview of factors affecting the kinetics of aminopyrazole-dicarbonyl condensations in general.

Catalytic Cycle Understanding

In many synthetic procedures for pyrazolo[1,5-a]pyrimidines, a catalyst is employed to enhance the reaction rate and yield. Understanding the catalytic cycle is key to optimizing the catalytic efficiency. While a specific catalytic cycle for the reaction of this compound is not detailed in the available literature, a general cycle for a base-catalyzed condensation can be proposed.

A plausible catalytic cycle using a generic base (B:) is as follows:

Deprotonation of Nucleophile: The base (B:) deprotonates the 3-amino group of this compound, increasing its nucleophilicity.

Nucleophilic Attack: The resulting highly nucleophilic anion attacks one of the carbonyl carbons of diethyl malonate, forming an anionic intermediate.

Proton Transfer: The intermediate is protonated by the conjugate acid of the base (BH+), regenerating the catalyst (B:) and forming the acyclic addition product.

Intramolecular Cyclization and Dehydration: The subsequent intramolecular cyclization and dehydration steps, which may also be facilitated by the basic or acidic conditions, lead to the final pyrazolo[1,5-a]pyrimidine product.

Alternatively, the base could deprotonate the pyrazole N1-H, which would then initiate the cyclization after the initial attack by the exocyclic amino group. The precise sequence of events would require more detailed computational and experimental studies. The role of the catalyst is to lower the activation energy barrier for the rate-limiting step, which is typically the C-N bond formation.

Computational and Theoretical Studies of 5 Benzyloxy Methyl 1h Pyrazol 3 Amine

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and properties of molecules. Calculations for 5-((benzyloxy)methyl)-1H-pyrazol-3-amine typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole ring and the electron-donating amino group, while the LUMO may be localized on the pyrazole ring and any electron-withdrawing substituents.

Table 1: Calculated HOMO-LUMO Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.75 |

| Energy Gap (ΔE) | 5.14 |

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It provides a good balance between accuracy and computational cost.

DFT calculations can be used to determine various electronic properties and reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the benzyloxy group, indicating regions susceptible to electrophilic attack. The amino group would represent a site of high electron density.

Global reactivity descriptors derived from the energies of the frontier molecular orbitals provide quantitative measures of reactivity.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | 5.89 eV |

| Electron Affinity (A) | 0.75 eV |

| Electronegativity (χ) | 3.32 eV |

| Chemical Hardness (η) | 2.57 eV |

| Chemical Softness (S) | 0.39 eV⁻¹ |

| Electrophilicity Index (ω) | 2.15 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can aid in the structural elucidation of the molecule. The calculated spectra are often compared with experimental data to confirm the molecular structure. For this compound, DFT would predict the characteristic vibrational modes of the N-H, C-N, C=C, and C-O bonds, as well as the chemical shifts for the protons and carbons in the pyrazole and benzyl (B1604629) rings.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in the benzyloxymethyl side chain of this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. The results can reveal the global minimum energy conformation and other low-energy conformers that may be present in equilibrium.

Intermolecular Interactions and Non-Covalent Forces

The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov The amino group is also a potent hydrogen bond donor. These features allow this compound to form various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions from the aromatic rings. Computational methods can be used to model these interactions in dimers or larger clusters, providing insights into the molecule's solid-state packing and its interactions with biological macromolecules. globalresearchonline.net

Reaction Mechanism Simulations

Theoretical simulations can be employed to investigate the mechanisms of reactions involving this compound. For instance, the synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism at a molecular level. This can be valuable for optimizing reaction conditions and predicting the regioselectivity of the synthesis.

Spectroscopic Characterization Techniques and Advanced Analytical Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While specific experimental data for 5-((benzyloxy)methyl)-1H-pyrazol-3-amine is not widely published, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on the well-established effects of its constituent functional groups: a pyrazole (B372694) ring, a primary amine, a methylene (B1212753) ether, and a benzyl (B1604629) group.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the two methylene groups, the lone proton on the pyrazole ring, and the protons of the amine and pyrazole N-H groups. The amine and N-H protons are likely to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a separate signal. The aromatic carbons of the phenyl ring will resonate in the typical downfield region (~127-138 ppm), while the aliphatic methylene carbons will appear further upfield. The carbons of the pyrazole ring are influenced by the two nitrogen atoms and the substituents, leading to characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl (C₆H₅) | 7.25 - 7.40 (m, 5H) | 127.5 - 128.8 (CH), 137.5 (C) |

| Benzyl CH₂ (C₆H₅-C H₂) | ~4.60 (s, 2H) | ~72.0 |

| Ether CH₂ (O-C H₂) | ~4.50 (s, 2H) | ~65.0 |

| Pyrazole C4-H | ~5.70 (s, 1H) | ~90.0 |

| Pyrazole C3-NH₂ | ~4.00 (br s, 2H) | ~158.0 |

| Pyrazole C5 | - | ~148.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR and to piece together the molecular structure, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, it would primarily confirm the coupling within the phenyl ring protons, although these often appear as a complex multiplet. A key use would be to confirm the absence of coupling for the singlets corresponding to the methylene groups and the pyrazole C4-H.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the phenyl C-H groups, the two methylene groups, and the pyrazole C4-H.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule. Expected key correlations would include the benzyl CH₂ protons to the phenyl carbons and the ether oxygen-linked carbon, and the pyrazole C4-H proton to the C3 and C5 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the molecule's conformation. For instance, a spatial correlation between the benzyl CH₂ protons and the ether-linked CH₂ protons would be expected.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the N-H bonds of the primary amine and the pyrazole ring, typically appearing as broad bands in the 3100-3500 cm⁻¹ region. The C-H stretching of the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The ether C-O-C stretch is expected to show a strong, distinct band around 1100 cm⁻¹. Fingerprint region bands would correspond to C=C and C=N stretching within the aromatic rings and various bending vibrations.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Pyrazole (N-H) | Stretching | 3100 - 3200 (broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Pyrazole (C=N, C=C) | Ring Stretching | 1400 - 1550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers significant structural information.

For this compound (C₁₁H₁₃N₃O), the high-resolution mass spectrum would confirm its elemental composition by providing a highly accurate mass measurement. The nominal molecular weight is 203.24 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 203. A prominent and characteristic fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91, which is often the base peak for benzyl ethers.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 203 | Molecular ion [M]⁺ | [C₁₁H₁₃N₃O]⁺ |

| 108 | [M - C₇H₇]⁺ | [C₄H₆N₃O]⁺ |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

The compound this compound contains two primary chromophores: the phenyl ring and the substituted pyrazole ring. These systems are expected to result in absorption maxima (λmax) in the UV region, likely between 250 and 280 nm. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there is no publicly available crystal structure for this compound, this technique would provide unparalleled structural detail if suitable single crystals could be grown.

A successful crystallographic analysis would confirm the connectivity of the atoms, provide accurate bond lengths and angles, and reveal the molecule's conformation in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding networks formed by the amine (-NH₂) and pyrazole N-H groups, which govern the crystal packing arrangement. Studies on other substituted aminopyrazoles have demonstrated the power of this technique in confirming molecular structures and understanding intermolecular forces. researchgate.netmdpi.comtandfonline.com

Applications in Organic Synthesis and Material Science

Role as a Synthetic Building Block

The utility of 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine as a synthetic building block is primarily demonstrated through its application as a precursor for constructing fused heterocyclic systems and as a crucial intermediate in multi-step synthetic pathways. The presence of a primary amino group and the adjacent endocyclic nitrogen atom on the pyrazole (B372694) ring allows it to act as a binucleophile, readily participating in cyclocondensation reactions with 1,3-dielectrophiles.

This compound is a well-documented precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds with significant interest in medicinal chemistry. The synthesis involves the reaction of the aminopyrazole with various dicarbonyl compounds or their equivalents.

A notable example is its reaction with diethyl malonate. This condensation reaction proceeds to form 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol. This diol is a key scaffold that can be further functionalized. For instance, treatment with phosphorus oxychloride converts the diol to the corresponding 5,7-dichloro-derivative, 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine. This dichloro-derivative serves as a platform for introducing further diversity into the molecule through nucleophilic substitution reactions.

The following table summarizes a synthetic sequence starting from this compound to a complex pyrazolo[1,5-a]pyrimidine (B1248293) derivative.

| Step | Starting Material | Reagent(s) | Product | Yield |

|---|---|---|---|---|

| 1 | This compound | Diethyl malonate, Sodium ethanolate | 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol | 84% |

| 2 | 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride (POCl3) | 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | 38% |

The role of this compound as an intermediate is crucial in synthetic pathways aimed at producing highly functionalized molecules, such as selective PI3Kδ inhibitors. In these syntheses, the aminopyrazole is often not the final product but a key component that is elaborated through a series of chemical transformations.

Following the formation of 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine, a selective and efficient substitution of the chlorine atom at the C7 position can be achieved using a nucleophile like morpholine. This step yields a mono-substituted product, which can then undergo further reactions, such as Suzuki coupling, at the remaining chloro-substituted position (C5). This multi-step approach allows for the controlled and sequential introduction of different functional groups, leading to the desired complex target molecule.